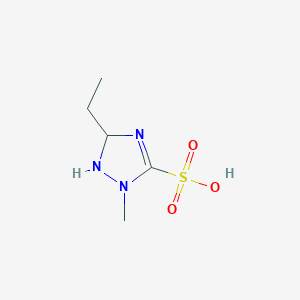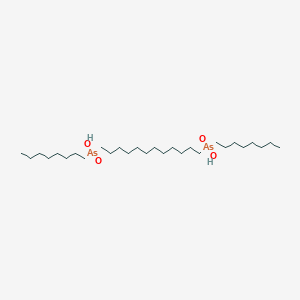![molecular formula C11H13N3OS2 B14493863 N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine CAS No. 63504-14-3](/img/structure/B14493863.png)
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine typically involves the reaction of 2-mercaptobenzothiazole with morpholine under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multicomponent reactions, microwave irradiation, and one-pot synthesis techniques . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound can inhibit the activity of enzymes essential for bacterial cell wall synthesis . In anticancer applications, it can interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- N-(1,3-Benzothiazol-2-yl)-arylamides
Uniqueness
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine is unique due to its specific structure, which combines the benzothiazole ring with a morpholine moiety.
Propriétés
Numéro CAS |
63504-14-3 |
|---|---|
Formule moléculaire |
C11H13N3OS2 |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-ylsulfanyl)morpholin-2-amine |
InChI |
InChI=1S/C11H13N3OS2/c1-2-4-9-8(3-1)13-11(16-9)17-14-10-7-12-5-6-15-10/h1-4,10,12,14H,5-7H2 |
Clé InChI |
HMRVCGNVEXCVHD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)NSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)



![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)



